Lipophilicity Advantage vs. 4-Fluoro and Propanoyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.5, which is 0.7 log units higher than the 4-fluorophenyl analog (1-(4-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one, CAS 2059926-94-0, XLogP3-AA 2.8) and 0.6 log units higher than the 4-ethylphenyl propanoyl analog (1-(4-ethylphenyl)-3-propanoylpiperidin-2-one, CAS 2059933-05-8, XLogP3-AA 2.9) [1]. This ΔLogP of +0.6 to +0.7 represents a meaningful shift in predicted membrane permeability and tissue distribution, with the 3.5 value falling within the optimal CNS drug space (LogP 2–5) while the 2.8 value of the fluoro analog trends toward peripheral restriction [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3-AA = 2.8; 4-Ethylpropanoyl analog: XLogP3-AA = 2.9 |
| Quantified Difference | ΔLogP = +0.7 vs. 4-fluoro analog; ΔLogP = +0.6 vs. propanoyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.6–0.7 log unit increase in predicted lipophilicity is sufficient to shift an oral drug candidate between CNS-penetrant and peripherally restricted categories, making the target compound the preferred choice for neuroscience or neuroinflammation screening cascades.
- [1] PubChem Compound Summaries for CID 137702567 (XLogP3-AA 3.5), CID 137702483 (XLogP3-AA 2.8), and CID 137702566 (XLogP3-AA 2.9). National Center for Biotechnology Information (2024). View Source
